molecular formula C20H28N4O3 B2983335 3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid CAS No. 2055839-74-0

3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid

Cat. No.: B2983335
CAS No.: 2055839-74-0
M. Wt: 372.469
InChI Key: YGRSBHYHAVGBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid is a complex organic compound featuring a benzyl group attached to an imidazole ring, which is further connected to a diethylamino-substituted propanamide group[_{{{CITATION{{{_1{Benzyl [3- (1H-imidazol-4-yl)-1- { (2Z)-2- 3-methoxy-4- (4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups, such as halides or alkyl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazole derivatives: Other compounds containing the imidazole ring, such as histamine and various pharmaceuticals.

  • Benzyl derivatives: Compounds with benzyl groups attached to different heterocycles.

  • Diethylamino-substituted compounds: Similar structures with diethylamino groups in different positions or attached to other functional groups.

Uniqueness: 3-(1-Benzyl-1H-imidazol-4-yl)-2-(3-(diethylamino)propanamido)propanoic acid stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(1-benzylimidazol-4-yl)-2-[3-(diethylamino)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-3-23(4-2)11-10-19(25)22-18(20(26)27)12-17-14-24(15-21-17)13-16-8-6-5-7-9-16/h5-9,14-15,18H,3-4,10-13H2,1-2H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRSBHYHAVGBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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